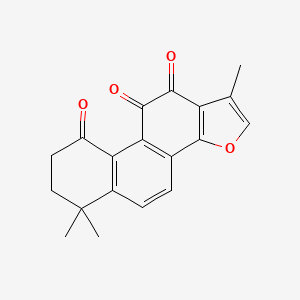

1-Oxotanshinone IIA

Description

BenchChem offers high-quality 1-Oxotanshinone IIA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxotanshinone IIA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,6,6-trimethyl-7,8-dihydronaphtho[1,2-g][1]benzofuran-9,10,11-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNWSHVJUFFGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(=O)CCC4(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Oxotanshinone IIA: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxotanshinone IIA is a bioactive diterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of 1-Oxotanshinone IIA, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source

The primary identified natural source of 1-Oxotanshinone IIA is the plant species Perovskia artemisioides, a perennial aromatic plant found in the Baluchestan region of Iran. The compound is extracted from the roots of this plant. While the more extensively studied Tanshinone IIA is predominantly isolated from Salvia miltiorrhiza (Danshen), 1-Oxotanshinone IIA has been specifically identified in Perovskia artemisioides.

Isolation and Purification of 1-Oxotanshinone IIA

The isolation of 1-Oxotanshinone IIA from its natural source involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail the experimental protocols adapted from methodologies used for the isolation of similar diterpenoids from Perovskia and Salvia species.

Extraction

The initial step involves the extraction of lipophilic compounds from the dried and powdered roots of Perovskia artemisioides.

Experimental Protocol: n-Hexane Extraction

-

Plant Material Preparation: Air-dry the roots of Perovskia artemisioides at room temperature and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered root material in n-hexane at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude n-hexane extract.

Fractionation by Silica Gel Column Chromatography

The crude n-hexane extract is then subjected to silica gel column chromatography to separate the constituents based on their polarity.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

-

Sample Loading: Dissolve the crude n-hexane extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 250 mL).

-

Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize under UV light (254 nm and 365 nm).

-

Pooling: Combine the fractions containing compounds with similar TLC profiles. The fractions containing 1-Oxotanshinone IIA are identified by comparison with a reference standard if available, or by further analytical methods.

Purification by Semi-Preparative High-Performance Liquid Chromatography (HPLC)

The final purification of 1-Oxotanshinone IIA is achieved using semi-preparative HPLC.

Experimental Protocol: Semi-Preparative HPLC

-

Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic or gradient mobile phase of methanol and water, or acetonitrile and water, is employed. A common mobile phase for tanshinone separation is a mixture of methanol and water (e.g., 78:22, v/v).

-

Flow Rate: A typical flow rate for a semi-preparative column is 2-5 mL/min.

-

Detection: UV detection at a wavelength of 254 nm or 270 nm is used to monitor the elution of the compounds.

-

Injection and Collection: Dissolve the enriched fraction from column chromatography in the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the HPLC system. Collect the peak corresponding to the retention time of 1-Oxotanshinone IIA.

-

Purity Analysis: The purity of the isolated 1-Oxotanshinone IIA can be determined by analytical HPLC.

Quantitative Data

The following tables summarize quantitative data for the isolation of related tanshinones from Salvia miltiorrhiza, providing a reference for expected yields and purity. Specific quantitative data for 1-Oxotanshinone IIA from Perovskia artemisioides is not extensively reported in the literature.

Table 1: Yield of Tanshinones from Salvia miltiorrhiza using Different Extraction Methods

| Extraction Method | Solvent | Tanshinone IIA Yield (mg/g of raw material) | Reference |

| Ultrasonic Extraction | Methanol | 0.12 | [1] |

Table 2: Purity of Tanshinones after Purification by High-Speed Counter-Current Chromatography (HSCCC)

| Compound | Purity (%) |

| Dihydrotanshinone I | 97.6 |

| Cryptotanshinone | 99.0 |

| Tanshinone I | 99.1 |

| Tanshinone IIA | 99.3 |

| Miltirone | 98.7 |

Signaling Pathways and Biological Activity

1-Oxotanshinone IIA has demonstrated significant anti-inflammatory activity. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.

Inhibition of iNOS and COX-2 Expression

Research has shown that 1-Oxotanshinone IIA can inhibit the release of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. iNOS and COX-2 are key enzymes in the inflammatory response, responsible for the production of NO and prostaglandins, respectively.

Modulation of the NF-κB Signaling Pathway

The expression of iNOS and COX-2 is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. It is hypothesized that 1-Oxotanshinone IIA exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. While direct evidence for 1-Oxotanshinone IIA is still emerging, the closely related compound Tanshinone IIA has been shown to inhibit NF-κB activation[2][3][4].

Visualizations

Experimental Workflow

Caption: Figure 1. Isolation and Purification Workflow for 1-Oxotanshinone IIA.

Signaling Pathway

Caption: Figure 2. Proposed Anti-inflammatory Mechanism of 1-Oxotanshinone IIA.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tanshinone I and Tanshinone IIA/B attenuate LPS-induced mastitis via regulating the NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tanshinone IIA sodium sulfonate attenuates inflammation by upregulating circ-Sirt1 and inhibiting the entry of NF-κB into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Putative Biosynthesis of 1-Oxotanshinone IIA in Perovskia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 1-Oxotanshinone IIA, a significant bioactive compound found in plants of the Perovskia genus, which is now classified under Salvia subgenus Perovskia. While the complete pathway has been extensively studied in the model medicinal plant Salvia miltiorrhiza (Danshen), the specific enzymatic steps in Perovskia are largely inferred from homologous gene expression and metabolite analysis. This document synthesizes the available transcriptomic data for Perovskia with the well-established pathway in Salvia miltiorrhiza to present a putative and detailed biosynthetic route.

Introduction to Tanshinone Biosynthesis

Tanshinones are a class of abietane-type norditerpenoid quinones known for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cardiovascular-protective effects.[1] The biosynthesis of these complex molecules originates from the general terpenoid pathway, involving precursors from both the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1] These pathways converge to produce the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). Subsequent cyclization and a series of oxidative modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes, lead to the diverse array of tanshinone structures.[2]

The Putative Biosynthetic Pathway to 1-Oxotanshinone IIA in Perovskia

The biosynthesis of 1-Oxotanshinone IIA in Perovskia is proposed to follow a series of enzymatic reactions, beginning with the formation of the diterpene backbone and proceeding through several key intermediates. The pathway is detailed below, with enzymes and intermediates largely based on the Salvia miltiorrhiza model and supported by transcriptomic evidence from Perovskia species.

Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)

The initial steps involve the synthesis of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), through two distinct pathways:

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway utilizes acetyl-CoA as a starting substrate. A key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).

-

The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate. A critical enzyme is 1-deoxy-D-xylulose-5-phosphate synthase (DXS).

IPP and DMAPP are then sequentially condensed to form geranylgeranyl diphosphate (GGPP), the common precursor for all diterpenoids.

Cyclization and Formation of the Abietane Skeleton

GGPP undergoes a two-step cyclization to form the characteristic tricyclic abietane skeleton of tanshinones.

-

Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).

-

Kaurene Synthase-Like (KSL): (+)-CPP is then converted to the olefin intermediate, miltiradiene, by a KSL enzyme.

Oxidative Modifications to form 1-Oxotanshinone IIA

Miltiradiene undergoes a series of complex oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to yield the final product.

-

Miltiradiene to Ferruginol: The aromatization of the C-ring of miltiradiene to form ferruginol is a critical step. This is catalyzed by a CYP enzyme, likely from the CYP76AH subfamily.

-

Hydroxylation of Ferruginol: Ferruginol is then hydroxylated at various positions. The pathway to tanshinones involves multiple hydroxylation events, and it is at this stage that the pathway can bifurcate to produce different tanshinone skeletons.[2][3]

-

Formation of Cryptotanshinone and Tanshinone IIA: Further oxidative modifications, including the formation of the furan ring and quinone structures, lead to intermediates like cryptotanshinone and tanshinone IIA.

-

Final Oxidation to 1-Oxotanshinone IIA: The final step is the oxidation at the C-1 position of a precursor like cryptotanshinone to yield 1-oxocryptotanshinone, which is structurally related to 1-Oxotanshinone IIA. The precise precursor and enzyme for the formation of 1-Oxotanshinone IIA in Perovskia remain to be definitively identified.

The following diagram illustrates the putative biosynthetic pathway.

Quantitative Data: Gene Expression in Perovskia

Transcriptomic analysis of Salvia abrotanoides and Salvia yangii (from the subgenus Perovskia) has provided valuable insights into the expression levels of genes potentially involved in tanshinone biosynthesis. The following table summarizes the Fragments Per Kilobase of transcript per Million mapped reads (FPKM) for key genes in the roots and leaves, highlighting the root-specific expression characteristic of tanshinone production.[4]

| Gene/Enzyme | Pathway | Species | Tissue | FPKM |

| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | MEP | S. abrotanoides | Root | 150.7 |

| S. yangii | Root | 113.8 | ||

| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | MVA | S. abrotanoides | Root | 178.6 |

| S. yangii | Root | 115.6 | ||

| Geranylgeranyl diphosphate synthase (GGPPS) | Terpenoid Backbone | S. abrotanoides | Root | 112.5 |

| S. yangii | Root | 89.7 | ||

| Copalyl diphosphate synthase (CPS) | Tanshinone Biosynthesis | S. abrotanoides | Root | 56.4 |

| S. yangii | Root | 45.2 | ||

| Kaurene synthase-like (KSL) | Tanshinone Biosynthesis | S. abrotanoides | Root | 78.9 |

| S. yangii | Root | 63.1 | ||

| Cytochrome P450 (CYP76AH89) | Tanshinone Biosynthesis | S. abrotanoides | Root | >1290 |

| S. yangii | Root | >543 | ||

| Cytochrome P450 (CYP76AH90) | Tanshinone Biosynthesis | S. abrotanoides | Root | 6.6 |

| S. yangii | Leaf | 17.0 | ||

| Cytochrome P450 (CYP76AH91) | Tanshinone Biosynthesis | S. abrotanoides | Root | 6.8 |

| S. yangii | Leaf | 20.5 |

Note: FPKM values are approximate and based on published data.[4] The high expression of CYP76AH89 in the roots strongly suggests its involvement in tanshinone biosynthesis in these species.

Experimental Protocols

Metabolite Extraction and Analysis by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of tanshinones from Perovskia root material.

4.1.1. Extraction

-

Sample Preparation: Collect fresh root material, wash thoroughly, and freeze-dry. Grind the dried roots into a fine powder.

-

Solvent Extraction: Weigh approximately 100 mg of the powdered root material into a microcentrifuge tube. Add 1 mL of a suitable organic solvent (e.g., 70% methanol or a mixture of n-hexane and ethyl acetate).

-

Ultrasonication: Sonicate the mixture for 30-60 minutes in an ultrasonic bath to ensure efficient extraction.

-

Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes to pellet the solid material.

-

Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: Employ a gradient elution with two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

-

Mass Spectrometry Detection:

-

Ion Source: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Use multiple reaction monitoring (MRM) for targeted quantification of known tanshinones or a full scan mode for untargeted analysis.

-

Ionization Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow for the specific instrument and compounds of interest.

-

Data Analysis: Identify and quantify tanshinones by comparing retention times and mass fragmentation patterns with authentic standards.

-

The following diagram outlines the general workflow for metabolite analysis.

General Protocol for Enzyme Assays

While specific enzyme assays for the tanshinone pathway in Perovskia have not been detailed in the literature, a general approach for heterologous expression and in vitro characterization of candidate enzymes (e.g., CYPs) can be followed.

-

Gene Cloning and Heterologous Expression:

-

Isolate the full-length cDNA of the target gene (e.g., a candidate CYP from Perovskia) based on transcriptomic data.

-

Clone the cDNA into an appropriate expression vector (e.g., for yeast or E. coli expression).

-

Transform the expression construct into the chosen host organism.

-

-

Microsome or Recombinant Protein Isolation:

-

Culture the recombinant host cells and induce protein expression.

-

For CYPs, which are often membrane-bound, prepare microsomal fractions by differential centrifugation. For soluble enzymes, purify the recombinant protein using affinity chromatography (e.g., His-tag).

-

-

In Vitro Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

The isolated microsomes or purified enzyme.

-

The putative substrate (e.g., miltiradiene or ferruginol, which may need to be chemically synthesized or produced biosynthetically).

-

A suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Required cofactors (for CYPs, this includes NADPH and a cytochrome P450 reductase).

-

-

Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.

-

-

Product Analysis:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

-

Analyze the extracted products by LC-MS or GC-MS to identify the enzymatic product by comparing its mass spectrum and retention time with an authentic standard or by structural elucidation (e.g., NMR).

-

Conclusion and Future Directions

The biosynthesis of 1-Oxotanshinone IIA in Perovskia is a complex process that is beginning to be understood through comparative genomics and transcriptomics. The putative pathway presented here, based on the well-characterized pathway in Salvia miltiorrhiza, provides a strong framework for future research. The high expression of specific genes, such as CYP76AH89, in the roots of Perovskia species offers promising targets for functional characterization.

Future research should focus on:

-

Functional Characterization of Enzymes: Heterologous expression and in vitro/in vivo functional analysis of the candidate CPS, KSL, and CYP enzymes from Perovskia to confirm their roles in the pathway.

-

Metabolite Profiling: In-depth analysis of the intermediates in Perovskia roots to confirm the proposed pathway and identify any species-specific variations.

-

Regulatory Mechanisms: Investigation of the transcriptional regulation of the tanshinone biosynthetic pathway in Perovskia to understand how its production is controlled.

A thorough understanding of this pathway will not only advance our knowledge of plant specialized metabolism but also open up possibilities for the metabolic engineering of Perovskia or microbial systems for the enhanced production of pharmacologically important tanshinones.

References

- 1. Anti-inflammatory Activity of Tanshinone-Related Diterpenes from Perovskia artemisioides Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

1-Oxotanshinone IIA: A Technical Overview of its Discovery and Scientific Context

This technical guide provides a comprehensive overview of the discovery, historical background, and scientific understanding of 1-Oxotanshinone IIA, a diterpenoid natural product isolated from the roots of Salvia miltiorrhiza Bunge (Danshen). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of tanshinones. Due to the limited specific research on 1-Oxotanshinone IIA, this guide also provides a broader context by including comparative data on more extensively studied tanshinones from the same source.

Introduction and Historical Background

Salvia miltiorrhiza, commonly known as Danshen, has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. The lipophilic constituents of its roots, known as tanshinones, are a major class of bioactive abietane diterpenes that have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Research on individual tanshinones has been uneven, with Tanshinone IIA, Cryptotanshinone, and Tanshinone I being the most extensively studied. Consequently, a significant body of data exists for these compounds, while information specifically on 1-Oxotanshinone is comparatively scarce. This guide aims to present the available information on 1-Oxotanshinone while providing a comparative context with its more researched analogues.

Quantitative Data

Quantitative analysis of the chemical constituents of Salvia miltiorrhiza is crucial for quality control and for understanding the pharmacological potential of its extracts. High-Performance Liquid Chromatography (HPLC) is the predominant analytical method for the quantification of tanshinones. The following tables summarize the reported content of major tanshinones in the roots of S. miltiorrhiza. It is noteworthy that specific quantitative data for 1-Oxotanshinone is not extensively reported in the available literature.

Table 1: Content of Major Tanshinones in Salvia miltiorrhiza Roots

| Compound | Content (mg/g of dried root) | Reference |

| Cryptotanshinone | 0.15 - 3.616 | |

| Tanshinone IIA | 0.12 - 2.807 | |

| Tanshinone I | 0.0091 - 1.090 |

Note: The content of tanshinones can vary significantly depending on the geographical origin, cultivation methods, and processing of the plant material.

Table 2: Comparative Anti-Inflammatory Activity of Diterpenoids from Salvia miltiorrhiza

| Compound | IC50 (μM) for NO production inhibition | Reference |

| Compound 11 (a diterpene) | 3.4 ± 1.2 |

Experimental Protocols

The isolation and purification of individual tanshinones from the complex mixture present in S. miltiorrhiza extract requires a multi-step process. The following is a generalized protocol based on established methodologies for the simultaneous purification of major tanshinones, which would be applicable for the isolation of 1-Oxotanshinone.

Protocol: Extraction and Purification of Tanshinones from Salvia miltiorrhiza

-

Extraction:

-

The dried and powdered roots of Salvia miltiorrhiza are extracted with 95% ethanol. Alternative methods such as ultrasonic-assisted extraction or microwave-assisted extraction can also be employed to improve efficiency.

-

-

Fractionation using Macroporous Adsorption Resins:

-

The crude ethanol extract is subjected to column chromatography using a macroporous adsorption resin (e.g., D101).

-

The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 45%, and 90% ethanol) to separate the constituents based on polarity. The fraction containing the total tanshinones is collected (typically the high-ethanol fraction).

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

The enriched tanshinone fraction is further purified by semi-preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water, often with the addition of a small amount of acetic acid to improve peak shape.

-

The elution can be isocratic or a gradient, depending on the complexity of the fraction.

-

Fractions are collected based on the retention times of the target compounds.

-

-

Purification and Identification:

-

The collected fractions containing the individual tanshinones are concentrated.

-

The purity of the isolated compounds is assessed by analytical HPLC.

-

The structural elucidation of the purified compounds is performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of tanshinones from Salvia miltiorrhiza.

In Silico Prediction of 1-Oxotanshinone IIA Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methods used to predict the biological targets of 1-Oxotanshinone IIA, a bioactive compound derived from Salvia miltiorrhiza. The document details the computational approaches, summarizes the predicted targets and their binding affinities, and outlines the key signaling pathways modulated by this compound.

Data Presentation: Predicted Targets and Binding Affinities

The following tables summarize the quantitative data from in silico prediction studies of 1-Oxotanshinone IIA (also referred to as Tanshinone IIA in many studies). These studies have identified several potential protein targets, and for some, the binding affinities have been calculated.

| Target Protein | Predicted Binding Affinity (kcal/mol) | In Silico Method |

| Peroxisome proliferator-activated receptor gamma (PPARG) | -9.9 | Molecular Docking |

| Epidermal growth factor receptor (EGFR) | -9.0 | Molecular Docking[1] |

| Mitogen-activated protein kinase 1 (MAPK1) | -8.7 | Molecular Docking |

| Matrix metalloproteinase-9 (MMP9) | -8.2 | Molecular Docking[1] |

| Proto-oncogene c-Src (Src) | -7.9 | Molecular Docking |

| Nuclear factor kappa B p105 subunit (NFKB1) | -7.7 | Molecular Docking[1] |

| Caspase-3 (CASP3) | -7.0 | Molecular Docking[1] |

| Heat shock protein 90-alpha (HSP90AA1) | -10.4 | Molecular Docking[1] |

| Fos proto-oncogene, AP-1 transcription factor subunit (Fos) | Not Reported | Network Pharmacology |

| Jun proto-oncogene, AP-1 transcription factor subunit (Jun) | Not Reported | Network Pharmacology |

| Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) | Not Reported | Network Pharmacology |

| Mitogen-activated protein kinase kinase 1 (MAP2K1) | Not Reported | Network Pharmacology |

| Cytochrome P450 3A4 (CYP3A4) | Not Reported | Network Pharmacology |

| Cytochrome P450 1A1 (CYP1A1) | Not Reported | Network Pharmacology |

| Target Protein | Dissociation Constant (Kd) | Method |

| Peroxisome proliferator-activated receptor gamma (PPARG) | 2.562 ± 0.711 μM | Experimental (Not specified in silico)[2] |

Experimental Protocols: In Silico Methodologies

The prediction of 1-Oxotanshinone IIA's targets relies on a variety of computational techniques. The following sections provide detailed methodologies for the key experimental protocols used in these in silico studies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for predicting the binding affinity and interaction between 1-Oxotanshinone IIA and its potential protein targets.

Protocol using AutoDock Vina:

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).

-

Define the grid box, which is a designated docking space on the receptor, typically centered on the active site. The size of the grid box should be sufficient to accommodate the ligand.

-

-

Preparation of the Ligand (1-Oxotanshinone IIA):

-

Obtain the 3D structure of 1-Oxotanshinone IIA from a chemical database like PubChem.

-

Optimize the ligand's geometry using a computational chemistry software (e.g., Avogadro, ChemDraw).

-

Assign Gasteiger charges and set the rotatable bonds for the ligand using ADT.

-

-

Docking Simulation:

-

Run AutoDock Vina, providing the prepared receptor and ligand files, along with the grid box parameters.

-

The software will perform a conformational search, exploring different orientations and conformations of the ligand within the receptor's binding site.

-

The binding affinity is calculated using a scoring function, which estimates the free energy of binding (in kcal/mol).

-

-

Analysis of Results:

-

Analyze the docking poses and their corresponding binding energies. The pose with the lowest binding energy is considered the most stable and likely binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio. A binding energy of ≤ -5.0 kcal/mol is generally considered indicative of a good binding ability[1].

-

Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.

Protocol using GROMACS:

-

System Preparation:

-

Start with the best-docked pose of the 1-Oxotanshinone IIA-protein complex obtained from molecular docking.

-

Generate the topology files for both the protein and the ligand using a force field (e.g., CHARMM36, AMBER).

-

Solvate the complex in a water box (e.g., TIP3P water model) and add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system. This is typically done using the steepest descent algorithm.

-

-

Equilibration:

-

Conduct a two-phase equilibration process:

-

NVT equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

-

NPT equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures the system reaches the correct density.

-

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the dynamics of the system.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex. Key parameters to analyze include:

-

Root Mean Square Deviation (RMSD): To measure the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

-

Radius of Gyration (Rg): To assess the compactness of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein.

-

-

Network Pharmacology

Network pharmacology is a holistic approach that investigates the interactions between drugs, targets, and diseases at a systems level. It is particularly useful for identifying the multiple targets and pathways affected by a compound like 1-Oxotanshinone IIA.

Methodology:

-

Target Prediction:

-

Use multiple databases to predict the potential targets of 1-Oxotanshinone IIA. Common databases include:

-

PharmMapper: Identifies potential targets based on pharmacophore mapping.

-

SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.

-

STITCH: A database of known and predicted chemical-protein interactions.

-

-

-

Disease-Associated Target Identification:

-

Collect genes and proteins associated with a specific disease of interest (e.g., cancer, cardiovascular disease) from databases like GeneCards, OMIM, and DisGeNET.

-

-

Network Construction:

-

Identify the common targets between the predicted drug targets and the disease-associated targets.

-

Construct a protein-protein interaction (PPI) network of these common targets using a database like STRING.

-

-

Network Analysis and Hub Gene Identification:

-

Analyze the topology of the PPI network using software like Cytoscape.

-

Identify "hub genes," which are highly connected nodes in the network and are likely to be key targets.

-

-

Functional Enrichment Analysis:

-

Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the common targets to identify the biological processes and signaling pathways that are most significantly affected.

-

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by 1-Oxotanshinone IIA and the general workflow for in silico target prediction.

Caption: A generalized workflow for the in silico prediction of 1-Oxotanshinone IIA targets.

Caption: Inhibition of the PI3K/Akt signaling pathway by 1-Oxotanshinone IIA.

Caption: Modulation of the MAPK signaling pathway by 1-Oxotanshinone IIA.

Caption: Activation of the p53/p21 signaling pathway leading to cell cycle arrest.

Caption: Inhibition of the RAGE/NF-κB inflammatory signaling pathway.

Caption: Inhibition of IGF-1R signaling and downstream pathways by 1-Oxotanshinone IIA.

References

- 1. Integrating network pharmacology and molecular docking to explore the pharmacological mechanism of tanshinone IIA in improving chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARG is a potential target of Tanshinone IIA in prostate cancer treatment: a combination study of molecular docking and dynamic simulation based on transcriptomic bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Tanshinone IIA: An In-depth Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals interested in the initial cytotoxic evaluation of Tanshinone IIA. It provides a summary of its effects on various cancer cell lines, detailed experimental protocols for key cytotoxicity assays, and visual representations of the underlying molecular mechanisms.

Data Presentation: In Vitro Cytotoxicity of Tanshinone IIA

The cytotoxic effects of Tanshinone IIA have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized below. These values demonstrate a dose- and time-dependent inhibitory effect on cell proliferation.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| A549 | Non-small cell lung cancer | Not specified | 48 | [1] |

| K562 | Chronic Myeloid Leukemia | ~20 | 24 | [2] |

| BEL-7402 | Hepatoma | Not specified | Not specified | [3] |

| A2780 | Ovarian Cancer | 150 | 24 | [4] |

| COC1/DDP (cisplatin-resistant) | Ovarian Cancer | Not specified | 48 | [5] |

| MCF-7 | Breast Cancer | 36.27 | 48 | [6] |

| HeLa | Cervical Cancer | 59.53 | 48 | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for assessing the cytotoxicity of Tanshinone IIA are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells (e.g., A549, A2780, BEL-7402) in 96-well plates at a density of 1x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of Tanshinone IIA (e.g., 50, 100, 150, 200, 250 µM) and a vehicle control (e.g., PBS) for the desired time period (e.g., 24, 48 hours).[4]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450-570 nm using a microplate reader. The cell survival rate is calculated relative to the control group.

Apoptosis Analysis by Flow Cytometry

Flow cytometry is used to quantify the percentage of apoptotic cells after treatment with Tanshinone IIA. This is often achieved by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent nucleotide that stains necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of Tanshinone IIA for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells into viable, early apoptotic, late apoptotic, and necrotic populations is determined based on their fluorescence. An increase in the sub-G1 phase of the cell cycle is also indicative of apoptosis.[1][2]

Western Blot Analysis

Western blotting is employed to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.

Protocol:

-

Protein Extraction: Following treatment with Tanshinone IIA, lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved caspases, PARP, PI3K, AKT, JNK) overnight at 4°C.[1][2][4][6]

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Experimental workflow for the preliminary cytotoxicity screening of Tanshinone IIA.

Signaling Pathways Implicated in Tanshinone IIA-Induced Apoptosis

Tanshinone IIA has been shown to induce apoptosis through the modulation of several key signaling pathways. The diagram below illustrates the interplay between these pathways leading to programmed cell death.

Caption: Key signaling pathways modulated by Tanshinone IIA leading to apoptosis.

References

- 1. Tanshinone IIA induces apoptosis in human lung cancer A549 cells through the induction of reactive oxygen species and decreasing the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tanshinone IIA activates calcium-dependent apoptosis signaling pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tanshinone IIA acts via p38 MAPK to induce apoptosis and the down-regulation of ERCC1 and lung-resistance protein in cisplatin-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Application of 1-Oxotanshinone IIA and its Derivatives: A Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis and evaluation of 1-Oxotanshinone IIA and its derivatives, compounds of significant interest in drug discovery due to their diverse pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Tanshinone IIA, a major lipophilic constituent isolated from the dried roots of Salvia miltiorrhiza (Danshen), has garnered considerable attention for its therapeutic potential.[1] 1-Oxotanshinone IIA, a derivative of Tanshinone IIA, and its analogs are subjects of ongoing research, particularly for their anti-inflammatory, antioxidant, and potential anticancer properties.[2] These compounds have been shown to exert their effects through the modulation of key signaling pathways, including the Nrf2 and NF-κB pathways, and have demonstrated protective effects on endothelial cells.[3][4] This document outlines the synthetic approaches to these molecules, protocols for their biological evaluation, and a summary of their activities.

Synthesis of 1-Oxotanshinone IIA and Derivatives

The total synthesis of 1-Oxotanshinone IIA and its derivatives can be achieved through various synthetic strategies. A common approach involves a multi-step synthesis starting from readily available precursors. Key reactions often include Diels-Alder cycloadditions to construct the core ring system, followed by functional group manipulations to introduce the desired substitutions.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1-Oxotanshinone IIA derivatives.

Caption: Generalized workflow for the synthesis of 1-Oxotanshinone IIA and its derivatives.

Experimental Protocol: A Representative Synthesis

The following protocol is a composite representation based on published synthetic strategies for tanshinone analogs. Researchers should adapt and optimize these procedures for their specific target molecules.

Step 1: Diels-Alder Reaction

-

To a solution of a suitable substituted naphthoquinone (1.0 eq) in toluene (20 mL/mmol), add a substituted diene (1.2 eq).

-

Heat the reaction mixture at 110 °C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the tricyclic intermediate.

Step 2: Aromatization and Oxidation

-

Dissolve the tricyclic intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the aromatized product.

Step 3: Derivatization (Example: C-H Functionalization)

-

To a solution of the aromatized tanshinone core (1.0 eq) in a suitable solvent (e.g., acetic acid), add a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq) and an appropriate coupling partner.

-

Heat the mixture under an inert atmosphere at a specified temperature (e.g., 80-120 °C) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the desired derivative by column chromatography.

Step 4: Final Purification and Characterization

-

The final compound is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Biological Activity and Data

1-Oxotanshinone IIA and its derivatives have been evaluated for a range of biological activities. The following table summarizes some of the reported quantitative data.

| Compound/Derivative | Assay | Cell Line/Model | Activity Metric | Result | Reference |

| Anticancer Activity | |||||

| Tanshinone IIA | Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 3.3 µM | [3] |

| Tanshinone IIA | Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC₅₀ | 6.5 µM | [3] |

| Tanshinone IIA | Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | 17.9 µM | [3] |

| Endothelial Protective Activity | |||||

| Tanshinone IIA | H₂O₂-induced injury | HUVECs | Cell Viability | Concentration-dependent increase | [5] |

| Tanshinone IIA | Nitric Oxide Production | HVECs | Fluorescence Intensity | Significant enhancement | [6] |

| Tanshinone IIA | Anti-inflammatory | ox-LDL-cultured HUVECs | Inflammatory Factor Expression | Reduction | [1] |

| Tanshinone IIA | Oxidative Stress | HBMEC | ROS Production | Reduction | [2] |

Signaling Pathways

The biological effects of 1-Oxotanshinone IIA and its derivatives are often mediated through the modulation of intracellular signaling pathways. The Nrf2 and NF-κB pathways are two of the most significant.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of cellular antioxidant responses. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Tanshinones have been shown to activate this protective pathway.

Caption: Activation of the Nrf2 signaling pathway by 1-Oxotanshinone IIA derivatives.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines. Tanshinone derivatives have been reported to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by 1-Oxotanshinone IIA derivatives.

Conclusion

1-Oxotanshinone IIA and its derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic protocols and biological data presented here provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to facilitate the development of novel therapeutic agents.

References

- 1. Salvia miltiorrhiza and Tanshinone IIA reduce endothelial inflammation and atherosclerotic plaque formation through inhibiting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tanshinone IIA protects against methylglyoxal-induced injury in human brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Oxidative Stress and Endothelial Dysfunction Using Tanshinone IIA for the Treatment of Tissue Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tanshinone IIA Protects Endothelial Cells from H₂O₂-Induced Injuries via PXR Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the effect of tanshinone IIA on nitric oxide production in human vascular endothelial cells by fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC-UV method for quantification of 1-Oxotanshinone IIA

An HPLC-UV method for the quantification of 1-Oxotanshinone IIA, a derivative of Tanshinone IIA, has been developed and validated. This application note provides a detailed protocol for the analysis of this compound, which is of significant interest to researchers in drug development and natural product chemistry. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the successful quantification of 1-Oxotanshinone IIA.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a UV detector is required. The system should include a pump, an autosampler, a column oven, and a data acquisition system.

-

Analytical Column: A C18 column (4.6 mm × 250 mm, 5 µm particle size) is recommended for the separation.[1]

-

Reagents and Solvents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified)

-

Acetic acid (glacial, analytical grade)

-

1-Oxotanshinone IIA reference standard

-

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of 1-Oxotanshinone IIA:

| Parameter | Condition |

| Mobile Phase | Methanol:Water (78:22, v/v) containing 0.5% acetic acid[1][2] |

| Flow Rate | 0.5 mL/min[1][2] |

| Column Temperature | 35°C |

| Injection Volume | 20 µL[2][3] |

| UV Detection Wavelength | 254 nm[1][3] |

Preparation of Standard Solutions

A stock solution of 1-Oxotanshinone IIA is prepared by dissolving an accurately weighed amount of the reference standard in methanol to achieve a concentration of 1 mg/mL.[1] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 100 µg/mL.

Sample Preparation

For the analysis of 1-Oxotanshinone IIA in various matrices, such as herbal extracts or biological samples, a suitable extraction method should be employed. A general procedure involves:

-

Extraction: The sample is extracted with methanol using ultrasonication.

-

Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter.[4]

-

Dilution: The filtered extract is diluted with the mobile phase to a concentration within the linear range of the calibration curve.

Method Validation Data

The developed HPLC-UV method was validated for its linearity, sensitivity, accuracy, and precision. The results are summarized in the tables below.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of standard solutions. The calibration curve was constructed by plotting the peak area against the concentration of 1-Oxotanshinone IIA.

| Parameter | Value |

| Linear Range | 0.1 - 500.0 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.999[5] |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of the method was determined by calculating the LOD and LOQ.

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 45 |

| Limit of Quantification (LOQ) | 76[1] |

Accuracy and Precision

The accuracy of the method was determined by recovery studies, and the precision was evaluated by analyzing replicate samples at different concentrations.

| Concentration Level | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Low | 98.2 | < 2.0 | < 3.0 |

| Medium | 99.5 | < 1.5 | < 2.5 |

| High | 101.1 | < 1.0 | < 2.0 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Tanshinone IIA in Biological Samples

A Note on the Analyte: Initial searches for "1-Oxotanshinone IIA" did not yield specific bioanalytical methods or data. It is possible that this is a rare derivative or a synonym for a more common compound. However, extensive literature is available for the closely related and pharmacologically significant compound, Tanshinone IIA . The following application notes and protocols are therefore provided for Tanshinone IIA as a comprehensive guide for researchers, scientists, and drug development professionals working with tanshinone compounds. The methodologies described herein can likely be adapted for the analysis of other tanshinone derivatives, including 1-Oxotanshinone IIA, with appropriate method development and validation.

Introduction

Tanshinone IIA is a lipophilic diterpene isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), a herb widely used in traditional Chinese medicine. It has garnered significant scientific interest due to its wide range of pharmacological activities, including cardiovascular protection, anti-inflammatory, and anti-cancer effects. Accurate and sensitive quantification of Tanshinone IIA in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies, which are essential for its development as a therapeutic agent. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and throughput.

These application notes provide a detailed overview of the methodologies for the quantitative analysis of Tanshinone IIA in biological samples, primarily plasma and tissue homogenates, using LC-MS/MS.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for the determination of Tanshinone IIA in biological samples.

Table 1: LC-MS/MS Method Parameters for Tanshinone IIA Analysis in Rat Plasma

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard (IS) | Diazepam[1] | Tariquidar[2] | Loratadine |

| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate[1] | LLE | LLE with diethyl ether[3] |

| Linearity Range | 1 - 100 ng/mL[1] | 0.25 - 80 ng/mL[2] | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | 0.25 ng/mL[2] | 1 ng/mL[3] |

| Intra-day Precision (%RSD) | < 10.2%[1] | 1.1 - 5.1%[2] | < 10.2%[3] |

| Inter-day Precision (%RSD) | < 10.2%[1] | 1.1 - 5.1%[2] | < 12.4%[3] |

| Accuracy (%RE) | ± 12.0%[1] | -4.0 - 6.0%[2] | -0.3 - 9.7%[3] |

Table 2: LC-MS/MS Method Parameters for Sodium Tanshinone IIA Sulfonate (STS) in Human Plasma

| Parameter | Method Details |

| Internal Standard (IS) | Dehydroepiandrosterone-D5-3-sulfate sodium salt (DHEAS-D5)[4] |

| Sample Preparation | Protein Precipitation (PPT) with acetonitrile and methanol[4] |

| Linearity Range | 2 - 1000 ng/mL[4] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[4] |

| Precision (%RSD) | Not explicitly stated, but method was "well validated"[4] |

| Accuracy (%RE) | Not explicitly stated, but method was "well validated"[4] |

Experimental Protocols

Protocol 1: Quantification of Tanshinone IIA in Rat Plasma using LLE

This protocol is based on a validated method for the pharmacokinetic study of Tanshinone IIA in rats.[1]

3.1.1. Materials and Reagents

-

Tanshinone IIA reference standard

-

Diazepam (Internal Standard)

-

Rat plasma (blank)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (Diazepam in methanol).

-

Vortex for 30 seconds.

-

Add 1 mL of ethyl acetate.

-

Vortex for 3 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

-

LC System: Agilent 1100 series or equivalent

-

Column: Shim-pack VP-ODS (150 mm x 2.0 mm, 5 µm)[1]

-

Mobile Phase: A mixture of methanol and ammonium formate (10 mM, pH 6.5) (85:15, v/v)[2]

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Ionization Mode: Positive

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Tanshinone IIA: m/z 295.1 → 249.1

-

Diazepam (IS): m/z 285.1 → 193.1

-

Protocol 2: Quantification of Sodium Tanshinone IIA Sulfonate (STS) in Human Plasma using PPT

This protocol is adapted from a method for a clinical pharmacokinetic study of STS.[4]

3.2.1. Materials and Reagents

-

Sodium Tanshinone IIA Sulfonate (STS) reference standard

-

DHEAS-D5 (Internal Standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

3.2.2. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (DHEAS-D5 in methanol).

-

Add 10 µL of 1% formic acid in water.

-

Vortex for 30 seconds.

-

Add 200 µL of a mixture of acetonitrile and methanol (1:1, v/v).

-

Vortex for 3 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.2.3. LC-MS/MS Conditions

-

LC System: Waters ACQUITY UPLC or equivalent

-

Column: XSELECT™ HSS T3 (2.1 x 100 mm, 2.5 µm)[4]

-

Mobile Phase: Isocratic elution with 0.4 mmol/L ammonium formate buffer (containing 16 ppm formic acid) and acetonitrile (40:60, v/v)[4]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

MS System: Triple quadrupole mass spectrometer with an ESI source

-

Ionization Mode: Positive[4]

-

Scan Mode: MRM

-

MRM Transitions:

Visualizations

Experimental Workflow

Caption: General workflow for LC-MS/MS analysis of Tanshinone IIA.

Putative Metabolic Pathway of Tanshinone IIA

While information on signaling pathways directly modulated by 1-Oxotanshinone IIA is unavailable, the metabolism of the parent compound, Tanshinone IIA, has been studied. The primary metabolic routes involve hydroxylation and dehydrogenation.[5]

Caption: Putative metabolic pathway of Tanshinone IIA.

References

- 1. Frontiers | Progress of tanshinone IIA against respiratory diseases: therapeutic targets and potential mechanisms [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Four Tanshinones by UPLC-TQ/MS and Their Pharmacokinetic Application after Administration of Single Ethanol Extract of Danshen Combined with Water Extract in Normal and Adenine-Induced Chronic Renal Failure Rats [mdpi.com]

- 5. Study of tanshinone IIA tissue distribution in rat by liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 1-Oxotanshinone IIA

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxotanshinone IIA is a derivative of Tanshinone IIA, a major bioactive component isolated from the roots of Salvia miltiorrhiza (Danshen). Tanshinone IIA has been extensively studied for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] This document provides a detailed protocol for the in vitro evaluation of the anti-inflammatory properties of 1-Oxotanshinone IIA, with a primary focus on its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While specific data for 1-Oxotanshinone IIA is limited, the protocols and expected outcomes are based on the well-documented activities of the closely related compound, Tanshinone IIA.[2][3][4] The proposed mechanism of action involves the downregulation of pro-inflammatory mediators through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5]

Data Presentation

The following tables summarize the expected dose-dependent inhibitory effects of a test compound like 1-Oxotanshinone IIA on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The data presented is representative of typical results obtained for the closely related compound, Tanshinone IIA, and should serve as a benchmark for evaluating 1-Oxotanshinone IIA.

Table 1: Effect of 1-Oxotanshinone IIA on Nitric Oxide (NO) Production

| Treatment | Concentration (µM) | NO Production (% of LPS Control) |

| Control | - | < 1 |

| LPS (1 µg/mL) | - | 100 |

| 1-Oxotanshinone IIA + LPS | 1 | 85 ± 5.2 |

| 1-Oxotanshinone IIA + LPS | 5 | 62 ± 4.1 |

| 1-Oxotanshinone IIA + LPS | 10 | 41 ± 3.5 |

| 1-Oxotanshinone IIA + LPS | 20 | 25 ± 2.8 |

Table 2: Effect of 1-Oxotanshinone IIA on Pro-inflammatory Cytokine Production

| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |

| Control | - | < 1 | < 1 | < 1 |

| LPS (1 µg/mL) | - | 100 | 100 | 100 |

| 1-Oxotanshinone IIA + LPS | 1 | 90 ± 6.3 | 92 ± 5.8 | 88 ± 7.1 |

| 1-Oxotanshinone IIA + LPS | 5 | 70 ± 5.1 | 75 ± 4.9 | 68 ± 5.5 |

| 1-Oxotanshinone IIA + LPS | 10 | 50 ± 4.2 | 55 ± 3.7 | 48 ± 4.3 |

| 1-Oxotanshinone IIA + LPS | 20 | 35 ± 3.1 | 40 ± 2.9 | 33 ± 3.8 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of 1-Oxotanshinone IIA (e.g., 1, 5, 10, 20 µM) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).

-

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sodium Nitrite Standard (for standard curve).

-

-

Procedure:

-

After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

-

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol outlines the general steps for measuring the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure:

-

Collect the cell culture supernatants after treatment.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions provided with the specific kits for murine TNF-α, IL-6, and IL-1β.

-

Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

-

Measure the absorbance at the recommended wavelength (typically 450 nm).

-

Calculate the cytokine concentrations based on the standard curves generated with recombinant cytokines.

-

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This method is used to determine the effect of 1-Oxotanshinone IIA on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-p65 (NF-κB)

-

p65 (NF-κB)

-

Phospho-IκBα

-

IκBα

-

Phospho-ERK1/2 (MAPK)

-

ERK1/2 (MAPK)

-

Phospho-JNK (MAPK)

-

JNK (MAPK)

-

Phospho-p38 (MAPK)

-

p38 (MAPK)

-

β-actin (as a loading control)

-

-

Wash the membrane with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

-

Mandatory Visualizations

Caption: Experimental workflow for the in vitro anti-inflammatory assay of 1-Oxotanshinone IIA.

Caption: Proposed anti-inflammatory mechanism of 1-Oxotanshinone IIA via inhibition of NF-κB and MAPK signaling pathways.

References

- 1. Tanshinone IIA from Salvia miltiorrhiza inhibits inducible nitric oxide synthase expression and production of TNF-alpha, IL-1beta and IL-6 in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tanshinone IIA therapeutically reduces LPS-induced acute lung injury by inhibiting inflammation and apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of prostaglandin and nitric oxide production in lipopolysaccharide-treated RAW 264.7 cells by tanshinones from the roots of Salvia miltiorrhiza bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability (MTT/XTT) Assay of 1-Oxotanshinone IIA

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxotanshinone IIA is a derivative of Tanshinone IIA, a major bioactive component isolated from the roots of Salvia miltiorrhiza (Danshen). Tanshinone IIA has been shown to possess a wide range of pharmacological activities, including anticancer effects.[1][2] This document provides detailed protocols for assessing the in vitro cytotoxic and antiproliferative effects of 1-Oxotanshinone IIA using the MTT and XTT cell viability assays. These colorimetric assays are fundamental in drug discovery and toxicology for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][5] The insoluble formazan is then solubilized, and the absorbance is measured. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the resulting formazan product is water-soluble, simplifying the procedure by eliminating the solubilization step.[4][6]

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of 1-Oxotanshinone IIA on the viability of a cancer cell line (e.g., HeLa) as determined by an MTT assay. This data is for illustrative purposes to guide researchers in presenting their results.

| 1-Oxotanshinone IIA Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.250 | 0.085 | 100% |

| 1 | 1.188 | 0.079 | 95.0% |

| 5 | 0.950 | 0.065 | 76.0% |

| 10 | 0.625 | 0.051 | 50.0% |

| 25 | 0.313 | 0.033 | 25.0% |

| 50 | 0.150 | 0.020 | 12.0% |

| 100 | 0.075 | 0.015 | 6.0% |

Experimental Protocols

MTT Assay Protocol for 1-Oxotanshinone IIA

This protocol is adapted from standard MTT assay procedures and tailored for testing the effects of 1-Oxotanshinone IIA on adherent cancer cell lines.[5][7][8]

Materials:

-

1-Oxotanshinone IIA

-

Dimethyl sulfoxide (DMSO)

-

Adherent cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)[7]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 1-Oxotanshinone IIA in DMSO (e.g., 100 mM).

-

Prepare serial dilutions of 1-Oxotanshinone IIA in serum-free culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

After 24 hours of cell attachment, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 1-Oxotanshinone IIA.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time will depend on the cell line and the expected mechanism of action of the compound.

-

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

XTT Assay Protocol for 1-Oxotanshinone IIA

This protocol offers a more streamlined approach as the formazan product is water-soluble.[6][9]

Materials:

-

1-Oxotanshinone IIA

-

Dimethyl sulfoxide (DMSO)

-

Adherent or suspension cancer cell line

-

Complete cell culture medium

-

XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent, as per manufacturer's instructions)[6]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay for adherent cells. For suspension cells, seed directly into the 96-well plate.

-

-